molecular formula C19H16N2O2S B2430652 Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate CAS No. 338752-93-5

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate

Cat. No.: B2430652
CAS No.: 338752-93-5
M. Wt: 336.41
InChI Key: GIBYMFFTFQCRPS-UHFFFAOYSA-N
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Description

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of an ethyl ester group, a phenyl group, and a phenylsulfanyl group attached to the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or a 1,4-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and an appropriate leaving group on the pyridazine ring.

    Esterification: The carboxylic acid group on the pyridazine ring can be esterified with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens (chlorine, bromine), nitro compounds, alkyl halides, Lewis acids (aluminum chloride).

Major Products Formed

Scientific Research Applications

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can:

    Inhibit Enzymes: Bind to the active sites of enzymes, thereby inhibiting their catalytic activity.

    Modulate Receptors: Interact with cell surface or intracellular receptors, leading to changes in cellular signaling and function.

    Induce Apoptosis: Trigger programmed cell death in cancer cells by activating apoptotic pathways.

    Disrupt Cellular Processes: Interfere with DNA replication, protein synthesis, or other essential cellular processes.

Comparison with Similar Compounds

Ethyl 6-phenyl-3-(phenylsulfanyl)-4-pyridazinecarboxylate can be compared with other pyridazine derivatives, such as:

    Ethyl 6-phenyl-3-(methylsulfanyl)-4-pyridazinecarboxylate: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group, leading to different chemical properties and biological activities.

    Ethyl 6-phenyl-3-(phenylsulfonyl)-4-pyridazinecarboxylate: Contains a sulfonyl group instead of a sulfanyl group, which can affect its reactivity and pharmacological profile.

    Ethyl 6-phenyl-3-(phenylamino)-4-pyridazinecarboxylate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Properties

IUPAC Name

ethyl 6-phenyl-3-phenylsulfanylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-2-23-19(22)16-13-17(14-9-5-3-6-10-14)20-21-18(16)24-15-11-7-4-8-12-15/h3-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBYMFFTFQCRPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1SC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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